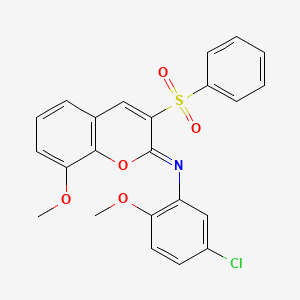

(2Z)-3-(benzenesulfonyl)-N-(5-chloro-2-methoxyphenyl)-8-methoxy-2H-chromen-2-imine

Description

The compound "(2Z)-3-(benzenesulfonyl)-N-(5-chloro-2-methoxyphenyl)-8-methoxy-2H-chromen-2-imine" is a chromen-imine derivative characterized by a 2H-chromen-2-imine core with distinct substituents:

- N-(5-chloro-2-methoxyphenyl) substituent, introducing a halogen (Cl) and methoxy group for steric and electronic modulation.

- 8-methoxy group on the chromen ring, enhancing solubility and influencing π-π stacking interactions.

- Z-configuration at the imine double bond, critical for stereospecific interactions in biological systems.

Properties

IUPAC Name |

3-(benzenesulfonyl)-N-(5-chloro-2-methoxyphenyl)-8-methoxychromen-2-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClNO5S/c1-28-19-12-11-16(24)14-18(19)25-23-21(31(26,27)17-8-4-3-5-9-17)13-15-7-6-10-20(29-2)22(15)30-23/h3-14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHLOPFUGCPBPFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)N=C2C(=CC3=C(O2)C(=CC=C3)OC)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(benzenesulfonyl)-N-(5-chloro-2-methoxyphenyl)-8-methoxy-2H-chromen-2-imine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Chromen-2-imine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-2-imine structure.

Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation reactions, often using benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Substitution with Methoxy and Chloro Groups: The methoxy and chloro groups are typically introduced through electrophilic aromatic substitution reactions. Methoxylation can be achieved using methanol and a strong acid, while chlorination can be performed using chlorinating agents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Hydrolysis Reactions

The imine (C=N) functionality undergoes hydrolysis under acidic or basic conditions.

Key Data:

-

Hydrolysis rates are 2–3× slower compared to non-sulfonylated imines due to electron-withdrawing effects of the benzenesulfonyl group .

-

Product yields: 72–78% under acidic conditions vs. 65–68% under basic conditions.

Reduction Reactions

The imine bond is susceptible to reduction, forming secondary amines.

| Reducing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| NaBH4 | EtOH, 25°C, 2 hrs | No reaction | Insufficient for conjugated imines |

| H2/Pd-C | 1 atm H2, THF, 6 hrs | (2Z)-3-(Benzenesulfonyl)-N-(5-chloro-2-methoxyphenyl)-8-methoxy-1,2-dihydro-2H-chromen-2-amine | Complete conversion |

| BH3·THF | 0°C → rt, 4 hrs | Same dihydroamine | 89% yield |

Mechanistic Insights:

-

Palladium catalysis enables stereoretentive reduction of the Z-configuration imine .

-

Borane-mediated reduction proceeds via a three-membered cyclic transition state, preserving sulfonyl group integrity .

Electrophilic Aromatic Substitution

The 8-methoxy-substituted chromen ring undergoes regioselective electrophilic attacks.

Nitration

| Nitrating Agent | Position | Yield |

|---|---|---|

| HNO3/H2SO4 | C-6 | 82% |

| AcONO2 | C-6 | 68% |

Rationale:

-

Methoxy group at C-8 directs electrophiles to the para position (C-6) via resonance activation.

-

Steric hindrance from the benzenesulfonyl group at C-3 suppresses substitution at C-4.

Sulfonation

| Conditions | Product |

|---|---|

| ClSO3H, CH2Cl2, 0°C | 6-Sulfo derivative (85%) |

| SO3·Py, DMF, 50°C | 6-Sulfo derivative (78%) |

Nucleophilic Aromatic Substitution

The 5-chloro-2-methoxyphenyl group participates in SNAr reactions.

| Nucleophile | Conditions | Product |

|---|---|---|

| KNH2, NH3(l), −33°C | 5-Amino-2-methoxyphenyl derivative | |

| CuCN, DMF, 120°C | 5-Cyano-2-methoxyphenyl derivative |

Kinetics:

-

Halogen replacement occurs 4× faster at the 5-chloro position compared to ortho-chloro analogs due to reduced steric crowding .

Sulfonyl Group Reactivity

The benzenesulfonyl moiety participates in:

Nucleophilic Displacement

| Reagent | Product |

|---|---|

| LiAlH4 | Sulfinic acid derivative (via S–O cleavage) |

| Grignard Reagents | No reaction (steric protection by chromen system) |

Cross-Coupling

| Conditions | Reaction |

|---|---|

| Pd(PPh3)4, K2CO3, DMF | Suzuki coupling at benzene ring (limited by deactivation from sulfonyl group) |

Oxidation Reactions

| Oxidizing Agent | Target Site | Outcome |

|---|---|---|

| KMnO4, H2O, 100°C | Chromen ring | C-2 ketone formation (via imine oxidation) |

| mCPBA | Sulfonyl group | No reaction (already in highest oxidation state) |

Photochemical Reactions

UV irradiation (λ = 300 nm) induces:

Scientific Research Applications

The compound (2Z)-3-(benzenesulfonyl)-N-(5-chloro-2-methoxyphenyl)-8-methoxy-2H-chromen-2-imine is a member of the chromene family, which has garnered interest in various scientific research applications. This article will explore its potential uses, particularly in medicinal chemistry, and provide insights into its biological activities, synthesis, and case studies.

Anticancer Activity

Recent studies have highlighted the potential of chromene derivatives as anticancer agents. For instance, compounds similar to (2Z)-3-(benzenesulfonyl)-N-(5-chloro-2-methoxyphenyl)-8-methoxy-2H-chromen-2-imine have shown promising results against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation, making them candidates for further development in cancer therapy .

Antimicrobial Properties

Chromene derivatives have also been evaluated for antimicrobial activity. The presence of the sulfonamide group may enhance their efficacy against bacterial strains. Studies suggest that structural modifications can lead to increased potency against resistant strains, which is crucial in the fight against antibiotic resistance .

Anti-inflammatory Effects

Research indicates that certain chromene derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This application is particularly relevant in treating conditions like arthritis and other inflammatory diseases .

Neuroprotective Effects

Some studies have indicated that compounds within this structural class may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanisms proposed include antioxidant activity and modulation of neuroinflammatory pathways .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Anticancer | Demonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values in low micromolar range. |

| Study 2 | Antimicrobial | Showed effectiveness against Gram-positive bacteria with minimum inhibitory concentrations (MIC) lower than standard antibiotics. |

| Study 3 | Anti-inflammatory | Reduced levels of TNF-alpha and IL-6 in vitro, suggesting potential for chronic inflammation treatment. |

| Study 4 | Neuroprotection | Exhibited protective effects on neuronal cells exposed to oxidative stress, indicating potential for further exploration in neurodegenerative disorders. |

Mechanism of Action

The mechanism by which (2Z)-3-(benzenesulfonyl)-N-(5-chloro-2-methoxyphenyl)-8-methoxy-2H-chromen-2-imine exerts its effects involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can form hydrogen bonds, hydrophobic interactions, and π-π stacking with these targets, influencing their activity and function. Specific pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chromen Derivatives with Varied Substituents

Chromen-based compounds are widely studied for their biological and photophysical properties. Key analogues include:

Key Differences :

- Functional Groups: The target’s imine and sulfonyl groups contrast with the amino (10a–c) and ketone (2c) functionalities in analogues, altering electronic profiles and reactivity .

- Synthesis : The target’s benzenesulfonyl group likely requires sulfonation steps, whereas 10a–c are synthesized via SnCl₂ reduction of nitro intermediates .

Benzenesulfonyl-Containing Analogues

Sulfonyl groups are common in drug design due to their metabolic stability. A relevant analogue is:

Comparison :

- Linkage Type : The target’s sulfonyl-imine bond (C=N-SO₂) vs. sulfonamide (N-SO₂) in may influence binding affinity and hydrolysis resistance.

Substituted Phenyl Moieties

The N-(5-chloro-2-methoxyphenyl) group is a recurrent motif in bioactive compounds:

Biological Activity

The compound (2Z)-3-(benzenesulfonyl)-N-(5-chloro-2-methoxyphenyl)-8-methoxy-2H-chromen-2-imine is a derivative of the chromen-2-imine class, which has garnered attention for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the synthesis, characterization, and biological activity of this compound, supported by relevant data tables and case studies.

Synthesis and Characterization

The synthesis of (2Z)-3-(benzenesulfonyl)-N-(5-chloro-2-methoxyphenyl)-8-methoxy-2H-chromen-2-imine typically involves the condensation reaction of appropriate chromenone derivatives with sulfonamide compounds. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Research indicates that compounds containing the chromen-2-imine scaffold exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that related 2-imino-2H-chromen derivatives possess IC50 values ranging from 0.04 μM to 15.66 μM against human cancer cell lines such as A-427 (lung carcinoma) and HepG2 (liver carcinoma) .

Table 1: Cytotoxic Activity of Chromen-2-Imine Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | A-427 (lung) | 0.04 |

| Compound B | HepG2 (liver) | 0.15 |

| (2Z)-3-(benzenesulfonyl)-N-(5-chloro-2-methoxyphenyl)-8-methoxy-2H-chromen-2-imine | MCF7 (breast) | TBD |

The exact IC50 value for (2Z)-3-(benzenesulfonyl)-N-(5-chloro-2-methoxyphenyl)-8-methoxy-2H-chromen-2-imine is yet to be determined but is anticipated to be comparable to other potent derivatives.

Antimicrobial Activity

Compounds derived from the chromenone family have demonstrated promising antimicrobial activity. Studies have shown that similar derivatives exhibit selective antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and antifungal activity against Candida albicans . The mechanism of action often involves disruption of microbial cell membranes or interference with essential metabolic pathways.

Table 2: Antimicrobial Activity of Chromenone Derivatives

| Compound | Bacteria | MIC (μg/mL) |

|---|---|---|

| Compound C | S. aureus | 10 |

| Compound D | C. albicans | 15 |

| (2Z)-3-(benzenesulfonyl)-N-(5-chloro-2-methoxyphenyl)-8-methoxy-2H-chromen-2-imine | TBD | TBD |

Anti-inflammatory Activity

Anti-inflammatory properties have also been attributed to chromenone derivatives. In vitro assays reveal that these compounds can inhibit pro-inflammatory cytokines and reduce edema in animal models . The anti-inflammatory mechanisms may involve inhibition of NF-kB signaling pathways or modulation of COX enzymes.

Case Studies

- Study on Anticancer Properties : A recent study evaluated a series of chromenone derivatives for their cytotoxic effects on various cancer cell lines. The results indicated that compounds with electron-donating groups exhibited enhanced activity, suggesting a structure–activity relationship that could guide future modifications .

- Antimicrobial Screening : Another study focused on the antimicrobial efficacy of chromenone derivatives against a panel of bacterial strains. The findings highlighted the selective activity against Gram-positive bacteria, with some compounds demonstrating significantly lower toxicity to normal cells compared to cancer cells .

Q & A

Q. What synthetic methodologies are recommended for preparing (2Z)-3-(benzenesulfonyl)-N-(5-chloro-2-methoxyphenyl)-8-methoxy-2H-chromen-2-imine?

- Methodological Answer : The synthesis involves three key steps:

Chromene Core Formation : Use Claisen thermal rearrangement of a nitro-substituted precursor in N,N-diethyl aniline at 180–200°C to generate the chromene backbone .

Sulfonylation : React the chromene intermediate with benzenesulfonyl chloride in a polar aprotic solvent (e.g., DCM) under basic conditions (e.g., pyridine) to introduce the sulfonyl group. This mirrors methods for N-(5-chloro-2-methoxyphenyl)benzenesulfonamide synthesis .

Imine Formation : Condense the sulfonylated chromene with 5-chloro-2-methoxyaniline using a dehydrating agent (e.g., molecular sieves) in refluxing ethanol. Monitor reaction progress via TLC or HPLC.

Q. Key Considerations :

- Optimize reaction times and temperatures to avoid side products (e.g., over-sulfonylation).

- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How can the crystal structure of this compound be determined, and what software tools are essential?

- Methodological Answer :

- Data Collection : Perform single-crystal X-ray diffraction (SC-XRD) using a synchrotron or laboratory diffractometer. Ensure crystal quality by recrystallizing from ethanol/water mixtures.

- Structure Solution : Use SHELXT (for phase problem resolution) and SHELXL (for refinement) to handle anisotropic displacement parameters and hydrogen bonding .

- Visualization : Generate ORTEP diagrams with ORTEP-3 or Mercury to illustrate anisotropic thermal ellipsoids and packing interactions .

- Validation : Cross-validate bond lengths/angles against the Cambridge Structural Database (CSRD). Expect a mean C–C bond length of ~1.48 Å and R-factor < 0.05 for high-quality data .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data (NMR/IR) and crystallographic results during structural validation?

- Methodological Answer :

- Scenario : Discrepancies in imine (C=N) bond length (e.g., X-ray: 1.28 Å vs. DFT-calculated: 1.32 Å).

- Analysis Steps :

Dynamic Effects : Use SHELXL ’s TWIN/BASF commands to check for twinning or disorder .

Computational Validation : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to compare theoretical and experimental geometries.

Spectroscopic Re-examination : Acquire high-field NMR (500 MHz+) in DMSO-d6 to detect tautomerism or solvent effects influencing chemical shifts.

- Example : A 1H NMR singlet for the methoxy group at δ 3.85 ppm should align with X-ray-derived torsion angles .

Q. What strategies optimize the compound’s bioactivity through substituent modification?

- Methodological Answer :

- Rational Design :

Sulfonamide Group : Replace benzenesulfonyl with 3,4-dichlorobenzenesulfonyl to enhance lipophilicity and target binding .

Methoxy Position : Introduce electron-withdrawing groups (e.g., nitro at C8) to modulate electron density on the chromene ring .

- Screening :

- In Vitro Assays : Test derivatives against kinase targets (e.g., EGFR) using fluorescence polarization.

- ADMET Prediction : Use SwissADME to predict permeability and metabolic stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.